molecular formula C14H11NS B034830 5-Methyl-2-phenyl-1,3-benzothiazole CAS No. 107611-15-4

5-Methyl-2-phenyl-1,3-benzothiazole

Cat. No.: B034830
CAS No.: 107611-15-4
M. Wt: 225.31 g/mol
InChI Key: CIRWUZNDHHSHSU-UHFFFAOYSA-N
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Description

5-Methyl-2-phenyl-1,3-benzothiazole is an aromatic heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by a benzene ring fused to a thiazole ring, with a methyl group at the 5th position and a phenyl group at the 2nd position. Benzothiazoles are known for their diverse biological and pharmacological activities, making them significant in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-phenyl-1,3-benzothiazole typically involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides. One common method is the cyclization of 2-aminobenzenethiol with carbon dioxide in the presence of diethylsilane and a catalyst such as 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) at high pressure . Another method involves the use of 2-bromo benzothiazole and phenylboronic acid pinacol ester catalyzed by palladium complexes .

Industrial Production Methods: Industrial production of benzothiazole derivatives often employs base-promoted intramolecular C-S bond coupling cyclization in solvents like dioxane. This method is efficient and economical, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-2-phenyl-1,3-benzothiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Comparison with Similar Compounds

  • 2-Methylbenzothiazole
  • 2-Phenylbenzothiazole
  • 2-Methyl-5-phenylbenzothiazole

Comparison: 5-Methyl-2-phenyl-1,3-benzothiazole is unique due to the presence of both a methyl and a phenyl group, which can influence its chemical reactivity and biological activity. Compared to 2-Methylbenzothiazole, the additional phenyl group enhances its hydrophobicity and potential for π-π interactions. In contrast, 2-Phenylbenzothiazole lacks the methyl group, which may affect its steric properties and reactivity .

Properties

IUPAC Name

5-methyl-2-phenyl-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NS/c1-10-7-8-13-12(9-10)15-14(16-13)11-5-3-2-4-6-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIRWUZNDHHSHSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SC(=N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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